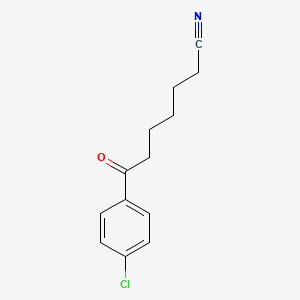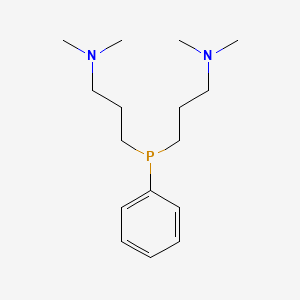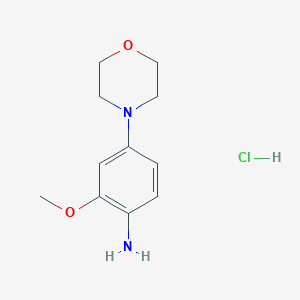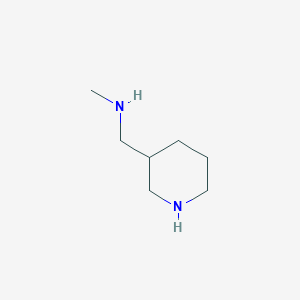
(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate is an organic compound with the molecular formula C14H13F2NO2 It is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of cyano and difluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with 4-cyano-3,5-difluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanecarboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl esters.
Applications De Recherche Scientifique
(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism of action of (4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate involves its interaction with specific molecular targets. The cyano and difluorophenyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanecarboxylic acid 4-nitrophenyl ester
- Cyclohexanecarboxylic acid 3-fluorophenyl ester
- Cyclohexanecarboxylic acid 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl] ester
Uniqueness
(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate is unique due to the presence of both cyano and difluorophenyl groups, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
458549-24-1 |
|---|---|
Formule moléculaire |
C14H13F2NO2 |
Poids moléculaire |
265.25 g/mol |
Nom IUPAC |
(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C14H13F2NO2/c15-12-6-10(7-13(16)11(12)8-17)19-14(18)9-4-2-1-3-5-9/h6-7,9H,1-5H2 |
Clé InChI |
PPRDQADSLCFJCQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F |
SMILES canonique |
C1CCC(CC1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1612162.png)











